1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

X-ray crystallography molecular conformation structure-activity relationship

Source 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole for your angiogenesis and oncology research programs. This scaffold uniquely demonstrates antiangiogenic activity with a HUVEC chemotaxis IC50 of 0.86 μM, exceeding celecoxib's efficacy. This distinct biological performance is tied to its precise para-nitro substitution and the resulting ≈67° dihedral twist, ensuring lead optimization fidelity that generic congeners cannot provide.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 13788-77-7
Cat. No. B3236918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
CAS13788-77-7
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-11H
InChIKeyGNJJUNIPGWBDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole CAS 13788-77-7: Core Scaffold Properties and Research Procurement Overview


1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole (CAS 13788-77-7) is a 1,3-diaryl-substituted pyrazole derivative featuring a 4-nitrophenyl group at the N1 position and a phenyl ring at the C3 position [1]. With the molecular formula C15H11N3O2 and a molecular weight of 265.27 g/mol [2], this compound serves as a versatile heterocyclic scaffold extensively utilized in medicinal chemistry for the development of anticancer, antiangiogenic, and antimicrobial agents [3]. The presence of the electron-withdrawing 4-nitro substituent significantly modulates the electronic character of the pyrazole ring, influencing both its synthetic reactivity profile in cross-coupling reactions and its biological target interactions [4].

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole Procurement: Why Regioisomeric and Substituent Variations Are Not Interchangeable


Within the family of N-nitrophenyl pyrazoles, subtle alterations in substitution pattern yield profound differences in molecular conformation, electronic distribution, and ultimately biological performance. The para-nitro substitution in 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole induces a distinct dihedral twist between the pyrazole core and the nitrophenyl ring (approximately 67.0°) that differs markedly from ortho- and meta-nitro analogs [1]. Furthermore, comparative studies demonstrate that derivatives bearing the 4-nitrophenyl-3-phenylpyrazole core exhibit antiangiogenic activity (HUVEC proliferation IC50 = 7.60 μM; chemotaxis IC50 = 0.86 μM) that exceeds the reference drug celecoxib, a property not uniformly shared by all nitrophenylpyrazole congeners [2]. Generic substitution with structurally similar compounds risks loss of this specific conformational-activity relationship, compromising experimental reproducibility and lead optimization outcomes [3].

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: Quantified Differentiation Data for Evidence-Based Procurement


Structural Conformation: Distinct Dihedral Angles Differentiate 4-Nitro from 2-Nitro and 3-Nitro Regioisomers

X-ray crystallographic analysis reveals that the 4-nitrophenyl ring in 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole is twisted by 67.0° (6) relative to the pyrazole ring plane, while the 3-phenyl ring exhibits a smaller twist of 37.4° (4) [1]. This specific angular arrangement differs from that observed in ortho-nitro (2-nitrophenyl) and meta-nitro (3-nitrophenyl) analogs due to steric and electronic constraints imposed by the para-nitro positioning [2]. The dihedral angle between the two phenyl rings measures 59.3° (3) [1].

X-ray crystallography molecular conformation structure-activity relationship

Antiangiogenic Potency: Derivative 39 Demonstrates Superior Activity Relative to Clinical Reference Celecoxib

In a head-to-head comparison, 3-acetyl-2-(1-(4-nitrophenyl)-3-phenylpyrazol-4-yl)-5-(4-pyridyl)-1,3,4-oxadiazoline (compound 39), a derivative incorporating the 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole core, exhibited a HUVEC proliferation inhibition IC50 of 7.60 μM and a chemotaxis IC50 of 0.86 μM [1]. These values are superior to those of the reference antiangiogenic drug celecoxib (2), which was tested under identical conditions [1]. Furthermore, compound 39 achieved this antiangiogenic profile at non-cytotoxic doses, a critical distinction from other pyrazole derivatives in the same series that exhibited cytotoxicity [1].

antiangiogenic HUVEC IC50 celecoxib

Antitumor Cytotoxicity: Derivative 19 Exhibits Potent Mean Graph Midpoint GI50 of 3.79 μM Across NCI 60 Cell Line Panel

Compound N′-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (19), derived from 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated a full-panel median growth inhibition (GI50) mean graph midpoint (MG-MID) of 3.79 μM across the NCI 60 human tumor cell line panel [1]. Total growth inhibition (TGI) MG-MID was 12.5 μM, and median lethal concentration (LC50) MG-MID was 51.5 μM [1]. This compound was identified as the most active among the synthesized series after initial screening at 10⁻⁴ M where it reduced tumor cell growth to less than 32% in one or more primary cell lines [1].

antitumor NCI 60 GI50 cytotoxicity

Regioselective N-Arylation: 4-Fluoronitrobenzene Provides High Regioselectivity for 1-(4-Nitrophenyl)pyrazole Formation

A practical synthetic method employing 3-aryl-5-alkylpyrazoles and 4-fluoronitrobenzene in the presence of base achieves highly regioselective N-arylation to yield the corresponding 1-(4-nitrophenyl)pyrazoles [1]. This methodology circumvents the regioisomeric mixtures commonly encountered in nitrophenylhydrazine-based condensations, where competing N1 versus N2 arylation and positional isomer formation reduce product purity and yield [2]. The 4-fluoronitrobenzene route provides a defined entry to 1,3-diarylpyrazoles with predictable regiochemistry.

synthetic methodology N-arylation regioselectivity 4-fluoronitrobenzene

Antimicrobial Spectrum: Pyridyl-Oxadiazole Derivatives Show Broad-Spectrum Activity Against Gram-Positive, Gram-Negative, and Fungal Strains

A series of 1-(2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones (5a–l), incorporating the 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole core, was evaluated against two Gram-positive bacteria (Staphylococcus aureus MTCC-96, Streptococcus pyogenes MTCC-442), two Gram-negative bacteria (Escherichia coli MTCC-443, Pseudomonas aeruginosa MTCC-1688), and three fungal species (C. albicans, A. niger, A. clavatus) [1]. Compounds demonstrated structure-dependent antimicrobial activity, with recursive partitioning QSAR analysis identifying key physicochemical determinants of potency [1]. In silico ADME predictions indicated favorable pharmacokinetic and drug-likeness profiles for select derivatives [1].

antimicrobial antibacterial antifungal SAR

Antifungal Activity of Schiff Base Derivatives: Nitrophenyl-Pyrazole Core Yields Active Compounds Against Clinically Relevant Fungi

Schiff base derivatives synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (a direct derivative of the target compound) were evaluated for antifungal activity [1]. The study, published in Journal of Molecular Structure (2022), demonstrates that the nitrophenyl-pyrazole core, when elaborated via imine formation, yields compounds with measurable antifungal properties [1]. This contrasts with unsubstituted 3-phenyl-1H-pyrazole derivatives, which lack the electron-withdrawing nitro group required for optimal antifungal pharmacophore engagement [2].

antifungal Schiff base nitrophenyl-pyrazole Candida

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole: Validated Application Scenarios for Research and Development Procurement


Antiangiogenic Drug Discovery: Privileged Scaffold for VEGF Pathway Inhibitors

Procure 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole for elaboration into antiangiogenic agents targeting the VEGF signaling axis. Derivatives such as compound 39 (3-acetyl-2-(1-(4-nitrophenyl)-3-phenylpyrazol-4-yl)-5-(4-pyridyl)-1,3,4-oxadiazoline) demonstrated HUVEC proliferation IC50 of 7.60 μM and chemotaxis IC50 of 0.86 μM—superior to celecoxib—with functional interference specifically in VEGF-driven migration rather than proliferation [1]. This scaffold enables development of angiogenesis inhibitors with defined mechanistic profiles at non-cytotoxic doses [1].

Antitumor Lead Optimization: Core for NCI 60 Panel-Active Compounds

Utilize 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-51-4), the aldehyde derivative of the target compound, as a key intermediate for synthesizing hydrazone and Schiff base antitumor agents. Compound 19 (N′-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide) achieved a GI50 MG-MID of 3.79 μM across the NCI 60 panel, representing validated sub-10 μM potency suitable for lead advancement [1]. The core scaffold supports diversification at the 4-position to explore SAR around cytotoxicity and target engagement [1].

Antimicrobial Library Synthesis: QSAR-Guided Pyridyl-Oxadiazole Hybrids

Source 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole as the foundational building block for constructing pyridyl-oxadiazole hybrid antimicrobial libraries. Desai et al. (2016) demonstrated that derivatives 5a–l exhibit activity against Gram-positive, Gram-negative, and fungal pathogens, with recursive partitioning QSAR models identifying key structural determinants of potency [1]. In silico ADME predictions for this series indicate favorable drug-likeness profiles, supporting further optimization [1].

Structural Biology and Crystallography: Defined Conformation for Co-Crystallization Studies

Procure 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole for X-ray crystallographic applications requiring well-defined molecular geometry. The compound exhibits a characteristic dihedral angle of 67.0° between the 4-nitrophenyl ring and the pyrazole plane, with the nitro group twisted by 6.8° out of the phenyl ring plane [1]. This defined conformation facilitates reliable molecular replacement and refinement in protein-ligand co-crystal structures, and the electron-rich nitro group provides anomalous scattering for phasing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.